Juglone

描述

This compound has been reported in Talaromyces diversus, Pterocarya fraxinifolia, and other organisms with data available.

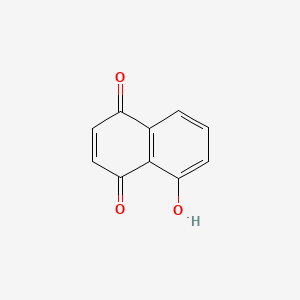

structure

属性

IUPAC Name |

5-hydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPYUDDGWXQXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0031504 | |

| Record name | Juglone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Juglone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-39-0 | |

| Record name | Juglone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Juglone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | juglone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | juglone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Juglone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JUGLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Q80SK9L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Juglone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C | |

| Record name | Juglone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of Juglone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juglone (5-hydroxy-1,4-naphthoquinone) is a potent allelopathic naphthoquinone produced by plants in the Juglandaceae family, most notably the black walnut (Juglans nigra). Its broad-spectrum biological activity, including herbicidal, antimicrobial, and anticancer properties, has garnered significant interest in the fields of agriculture and medicine.[1][2][3] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediates. It summarizes available quantitative data, presents detailed experimental protocols for key research methodologies, and includes visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to the well-established phylloquinone (vitamin K1) pathway, a primary metabolic route in plants for the production of essential compounds for photosynthesis.[4][5] The this compound pathway diverges from the phylloquinone pathway at the intermediate 1,4-dihydroxy-2-naphthoic acid (DHNA).[4][5][6] The biosynthesis of the naphthalenoid moiety of this compound originates from chorismate, a product of the shikimate pathway.[7][8]

The key steps in the biosynthetic pathway are:

-

Shikimate Pathway: The initial precursor, chorismate, is synthesized via the shikimate pathway.

-

Conversion to DHNA: Chorismate is converted to DHNA through a series of enzymatic reactions that are shared with the phylloquinone pathway.[7][9] This part of the pathway involves several key enzymes, including isochorismate synthase, o-succinylbenzoate (OSB) synthase, OSB-CoA ligase, and DHNA-CoA synthase.[7]

-

Decarboxylation of DHNA: The branching point from the phylloquinone pathway is the decarboxylation of DHNA to form 1,4-naphthoquinone (B94277) (1,4-NQ). This reaction is catalyzed by a putative DHNA decarboxylase .[4]

-

Hydroxylation of 1,4-NQ: The final step is the hydroxylation of 1,4-NQ to yield this compound. This is proposed to be carried out by a 1,4-naphthoquinone hydroxylase , likely a cytochrome P450 monooxygenase or a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD).

Quantitative Data

Quantitative data on the biosynthetic pathway of this compound is still emerging. The following tables summarize the available data on this compound concentration in plant tissues and the yields from chemical synthesis, which can provide a benchmark for biosynthetic production.

Table 1: Concentration of this compound in Black Walnut (Juglans nigra) Tissues

| Tissue | Concentration (µg/g dry weight) | Reference |

| Green Husks | ~31,308 | [10] |

| Leaves | ~12,289 | [10] |

| Wood Chips | 65.50 ± 2.13 | [1] |

| Shells | 0.45 ± 0.12 | [1] |

Table 2: Chemical Synthesis of this compound - Conversion Rates

| Starting Material | Reaction Conditions | Conversion Rate (%) | Reference |

| 1,5-dihydroxynaphthalene | Photooxygenation in a falling film microreactor (160s) | up to 31 | [4][6] |

| 1,5-dihydroxynaphthalene | Batch reaction (10 min) | up to 14 | [4][6] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Metabolite Extraction and Quantification by LC-MS/MS

This protocol is for the extraction and quantification of this compound and its precursors from plant tissues.

Materials:

-

Plant tissue (e.g., black walnut leaves, roots)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Centrifuge

-

HPLC-MS/MS system

Protocol:

-

Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extraction:

-

To ~100 mg of powdered tissue, add 1 mL of 80% methanol.

-

Vortex thoroughly and incubate at 4°C overnight in the dark.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Liquid-Liquid Partitioning:

-

To the supernatant, add 1 mL of water and 2 mL of ethyl acetate.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Collect the upper ethyl acetate phase. Repeat the partitioning with another 2 mL of ethyl acetate and combine the organic phases.

-

-

Sample Concentration: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 200 µL of 50% methanol.

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Perform mass spectrometry in negative ion mode, using multiple reaction monitoring (MRM) for targeted quantification of this compound, DHNA, and 1,4-NQ.

-

Identification of Biosynthetic Genes using RNA-Seq

This protocol outlines the workflow for identifying candidate genes involved in this compound biosynthesis through comparative transcriptomics.

Protocol:

-

RNA Extraction: Isolate total RNA from high- and low-juglone producing tissues (e.g., roots vs. leaves of black walnut) using a suitable RNA extraction kit.

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Mapping: Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner like HISAT2 or STAR.

-

Transcript Quantification: Quantify the expression levels of genes and transcripts using tools like HTSeq or featureCounts.

-

Differential Expression Analysis: Identify genes that are significantly differentially expressed between high- and low-juglone tissues using packages like DESeq2 or edgeR in R.

-

Candidate Gene Selection: Prioritize candidate genes for DHNA decarboxylase and 1,4-NQ hydroxylase based on their functional annotations and high expression in this compound-producing tissues.

-

Heterologous Expression and Enzyme Assays

This protocol describes the functional characterization of candidate enzymes.

Protocol for DHNA Decarboxylase:

-

Gene Cloning and Expression: Clone the coding sequence of the candidate DHNA decarboxylase into an E. coli expression vector (e.g., pET series). Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

Protein Purification: Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing purified enzyme, DHNA substrate in a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction at different time points by adding an acid (e.g., HCl).

-

Extract the product, 1,4-naphthoquinone, with an organic solvent (e.g., ethyl acetate).

-

Analyze the formation of 1,4-NQ by HPLC or LC-MS/MS.

-

Protocol for 1,4-Naphthoquinone Hydroxylase:

-

Gene Cloning and Expression: Clone the candidate hydroxylase (e.g., a cytochrome P450) into a yeast expression vector (e.g., pYES-DEST52) and transform into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Induce protein expression.

-

Microsome Preparation: Isolate microsomes from the yeast cells, which will contain the expressed P450 enzyme.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomes, 1,4-NQ substrate, NADPH, and a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the product, this compound, with an organic solvent.

-

Analyze the formation of this compound by HPLC or LC-MS/MS.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: The biosynthetic pathway of this compound, branching from the Phylloquinone pathway.

Experimental Workflow for Candidate Gene Identification

Caption: Workflow for identifying this compound biosynthetic genes using RNA-Seq.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided a foundational understanding of how this potent allelochemical is produced in nature. The pathway's connection to the primary metabolic pathway of phylloquinone synthesis highlights a fascinating example of metabolic diversification in plants. While the key intermediates and the final enzymatic steps have been proposed, further research is required to isolate and characterize the specific DHNA decarboxylase and 1,4-naphthoquinone hydroxylase enzymes involved. Detailed kinetic studies of these enzymes will be crucial for understanding the regulation of this compound biosynthesis and for potential metabolic engineering efforts. The development of robust and scalable production platforms for this compound, either through synthetic biology approaches in microbial hosts or through engineered crop systems, holds significant promise for its application in agriculture as a natural herbicide and in medicine as a therapeutic agent. Future work should also focus on understanding the transport and sequestration of this compound within the plant to avoid autotoxicity, which could provide further insights for developing this compound-resistant crops.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating Phylloquinone Pathway Regulation For Production Of High-Value 1,4-Naphthoquinones In Cover Crops - PURDUE UNIVERSITY [portal.nifa.usda.gov]

- 3. Mechanism of Dihydroneopterin Aldolase: The Functional Roles of the Conserved Active Site Glutamate and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Heterologous expression and activity verification of ornithine decarboxylase from a wild strain of Shewanella xiamenensis [frontiersin.org]

- 10. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

Juglone: A Comprehensive Technical Guide on its Role as a Primary versus Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juglone (5-hydroxy-1,4-naphthoquinone), a potent allelochemical found in plants of the Juglandaceae family, has long been the subject of scientific inquiry. This technical guide provides an in-depth exploration of this compound's metabolic identity, examining the evidence for its classification as both a primary and a secondary metabolite. We delve into its well-established biosynthetic pathway, its quantitative distribution within the plant, and the detailed experimental protocols used for its study. This document serves as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug development, offering a nuanced understanding of this compound's multifaceted role in plant physiology and its potential applications.

Introduction: The Dichotomy of Plant Metabolites

Plant metabolism is broadly categorized into primary and secondary pathways. Primary metabolites are fundamental to the survival of the plant, participating in essential processes such as photosynthesis, respiration, growth, and development.[1][2] They are ubiquitous across the plant kingdom and include compounds like amino acids, sugars, and nucleic acids.[1][3] In contrast, secondary metabolites are not directly involved in the primary life-sustaining functions but play a crucial role in the plant's interaction with its environment.[1][2] These compounds, which include alkaloids, terpenes, and phenolics, often mediate defense against herbivores and pathogens, act as attractants for pollinators, or, as in the case of this compound, inhibit the growth of competing plants (allelopathy).[1][4]

This compound is classically defined as a secondary metabolite due to its potent allelopathic and antimicrobial properties.[5][6] However, its biosynthetic origin, which is intricately linked to a primary metabolic pathway, presents a compelling case for a more nuanced classification. This guide will explore this duality, presenting the current understanding of this compound's role from both perspectives.

The Biosynthesis of this compound: A Branch from a Primary Pathway

The biosynthesis of this compound is a fascinating example of the intersection between primary and secondary metabolism. It is now understood that the pathway to this compound diverges from the synthesis of phylloquinone (vitamin K1), a primary metabolite essential for photosynthesis in all plants.[7][8][9]

The shared pathway begins with chorismate, a key intermediate in the shikimate pathway, and proceeds through several steps to form 1,4-dihydroxy-2-naphthoic acid (DHNA).[5][10] In the phylloquinone pathway, DHNA is further modified to produce vitamin K1.[5] However, in Juglans species, a branch point occurs at DHNA, leading to the synthesis of this compound.[7][8] This bifurcation is a critical juncture where a primary metabolic intermediate is shunted towards the production of a specialized secondary metabolite.

This compound: A Quintessential Secondary Metabolite

The classification of this compound as a secondary metabolite is strongly supported by its well-documented ecological roles.[5][6]

-

Allelopathy: this compound is a potent inhibitor of germination and growth in many plant species, giving walnut trees a competitive advantage.[4][11] It achieves this by disrupting mitochondrial respiration and photosynthesis in susceptible plants.[4]

-

Defense: this compound exhibits significant antimicrobial and antifungal activity, protecting the plant from pathogens.[12][13] It has also been shown to have insecticidal properties.

These functions, while not essential for the plant's immediate survival in the way that photosynthesis is, are critical for its long-term fitness and reproductive success. The production of this compound is often induced or enhanced in response to environmental stressors, a characteristic feature of secondary metabolites.

The Case for a Primary Metabolic Role

While the secondary functions of this compound are clear, its origin from a primary metabolic pathway and its widespread presence in the plant have led some to question a strict classification. One study has suggested a potential role for this compound in plant development, which would align it with primary metabolites.[14] Although this view is not widely held, it highlights the often-blurry line between primary and secondary metabolism.[15] It is plausible that some compounds, including this compound, may have dual roles, with their primary functions being more subtle or only apparent under specific conditions.

Quantitative Distribution of this compound in Juglans nigra

The concentration of this compound varies significantly between different tissues of the black walnut tree. This differential accumulation is another hallmark of secondary metabolites, which are often synthesized and stored in specific tissues or at particular developmental stages.

| Plant Tissue | This compound Concentration (mg/100g dry weight) | Reference(s) |

| Green Husk | 31.31 (average) | [3][16] |

| Leaves | 12.29 (average) | [3][16] |

| Wood Chips | 6.55 | [5][9] |

| Shells | 0.045 | [5][9] |

| Roots | 0.773 | [17] |

Table 1. Quantitative distribution of this compound in various tissues of Juglans species.

Experimental Protocols

The study of this compound involves a range of techniques for its extraction, quantification, and the assessment of its biological activity.

Extraction of this compound

The choice of solvent is critical for efficient extraction of this compound.

-

Objective: To isolate this compound from plant material.

-

Materials:

-

Fresh or dried plant tissue (e.g., leaves, husks)

-

Extraction solvent (e.g., methanol, petroleum ether, chloroform)[9]

-

Grinder or mortar and pestle

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

-

Protocol:

-

Grind the plant tissue to a fine powder.

-

For Soxhlet extraction, place the powdered tissue in a thimble and extract with the chosen solvent for 6-8 hours.

-

For sonication, suspend the powdered tissue in the solvent and sonicate for 30-60 minutes.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and accurate method for quantifying this compound.

-

Objective: To determine the precise concentration of this compound in an extract.

-

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

UV-Vis or Diode Array Detector (DAD)

-

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or acetic acid) is commonly used.

-

Protocol:

-

Prepare a standard curve using pure this compound of known concentrations.

-

Dissolve the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

Inject the sample and standards onto the HPLC column.

-

Monitor the absorbance at a wavelength where this compound has maximum absorbance (typically around 254 nm or 420 nm).

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Allelopathy Bioassay: Seed Germination Inhibition

This assay assesses the inhibitory effect of this compound on plant growth.

-

Objective: To determine the allelopathic potential of this compound.

-

Materials:

-

Seeds of a sensitive indicator plant (e.g., lettuce, tomato)

-

Petri dishes with filter paper

-

This compound solutions of varying concentrations

-

Control solution (distilled water or solvent control)

-

-

Protocol:

-

Place a sterile filter paper in each Petri dish.

-

Add a known volume of the this compound solution or control solution to each dish.

-

Place a predetermined number of seeds on the filter paper in each dish.

-

Incubate the dishes in a controlled environment (e.g., 25°C, with a photoperiod).

-

After a set period (e.g., 7 days), count the number of germinated seeds in each dish.

-

Calculate the germination percentage and compare the results between the this compound treatments and the control.

-

Antimicrobial Bioassay: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of this compound that inhibits microbial growth.

-

Objective: To quantify the antimicrobial activity of this compound.

-

Materials:

-

Microbial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

96-well microtiter plates

-

Growth medium (e.g., Luria-Bertani broth)

-

This compound stock solution

-

-

Protocol:

-

Perform a serial dilution of the this compound stock solution in the growth medium in the wells of the microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible microbial growth is observed.[2]

-

Signaling Pathways Influenced by this compound

While the regulation of this compound biosynthesis within the walnut tree is an area of active research, the downstream signaling effects of this compound on other organisms are better understood. When introduced into a susceptible plant, this compound can trigger a cascade of cellular responses:

-

Induction of Reactive Oxygen Species (ROS): this compound can lead to the production of ROS, causing oxidative stress and cellular damage.[7]

-

Calcium Signaling: It can induce an influx of calcium ions (Ca²⁺), a key second messenger in plant signaling.[7]

-

Hormonal Crosstalk: this compound has been shown to upregulate the signaling and biosynthesis of stress-related hormones like abscisic acid and jasmonic acid, while inactivating growth-promoting gibberellic acid in rice roots.[7]

-

MAP Kinase Activation: It can activate mitogen-activated protein (MAP) kinase cascades, which are central to stress responses.[8]

Conclusion

This compound occupies a unique position in the landscape of plant metabolites. Its biosynthetic connection to the primary phylloquinone pathway underscores the intricate and efficient nature of plant metabolic networks. However, its potent ecological functions firmly establish it as a secondary metabolite. This dual nature makes this compound a compelling subject for further research, particularly in understanding the regulatory mechanisms that control its production and its potential for development into novel pharmaceuticals and agrochemicals. This guide provides a foundational resource for scientists and researchers to delve deeper into the fascinating biology of this multifaceted molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. allelopathyjournal.com [allelopathyjournal.com]

- 3. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The origin and biosynthesis of the naphthalenoid moiety of this compound in black walnut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Elucidating the Biosynthesis of this compound: A Potential Natural Produce-based Herbicide - PURDUE UNIVERSITY [portal.nifa.usda.gov]

- 10. The origin and biosynthesis of the naphthalenoid moiety of this compound in black walnut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The diversity of salicylic acid biosynthesis and defense signaling in plants: Knowledge gaps and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling pathways for the Biosynthesis and action of Jasmonates | Semantic Scholar [semanticscholar.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Evolution of jasmonate biosynthesis and signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WALNUT TOLERANCE TO ABIOTIC STRESSES: APPROACHES AND PROSPECTS | International Society for Horticultural Science [ishs.org]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Juglone: A Technical Guide for Researchers

Abstract

Juglone (5-hydroxy-1,4-naphthoquinone), a secondary metabolite primarily found in plants of the Juglandaceae family, has a rich history intertwined with early observations of allelopathy and the development of natural product chemistry. This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. The document details the initial observations of its biological effects, the first successful isolation and synthesis, and the evolution of extraction and characterization techniques. Furthermore, it presents quantitative data on its biological activities and elucidates the key signaling pathways modulated by this potent naphthoquinone.

Historical Timeline and Key Discoveries

The story of this compound begins long before its chemical identification, with centuries of anecdotal evidence describing the adverse effects of walnut trees (genus Juglans) on neighboring vegetation, a phenomenon now known as allelopathy.[1][2]

Early Observations:

-

Ancient Times: The detrimental impact of walnut trees on nearby plants was noted as far back as the 1st century CE.[1] For centuries, this "walnut wilt" was a recognized phenomenon, though its cause remained unknown.[2]

-

19th Century: Scientific inquiry into this phenomenon began to take shape.

Isolation and Identification:

-

c. 1856: The compound responsible for the allelopathic effects of walnut trees was first isolated from black walnut and initially named "nucin."[1][2] This pioneering work is attributed to Vogel and Reischauer.

-

1881: The first scientific report formally linking the isolated compound to the observed allelopathic effects was published by Stickney and Hoy.[2]

-

1887: The chemical structure of this compound was described, and the first chemical synthesis was achieved from naphthalene (B1677914) by German chemists August Bernthsen and August Semper.[2]

-

1905: French scientists M. Brissemoret and R. Combes reported the presence of this compound in the green parts of walnut trees, including leaves, stems, and husks.[3]

-

1928: The phytotoxic nature of this compound was definitively confirmed by E.F. Davis, who demonstrated its harmful effects on tomato and alfalfa plants.[1][2]

Precursor Identification:

Subsequent research revealed that this compound exists in the plant in a non-toxic, colorless precursor form, hydrothis compound (specifically, the 4-glucoside of 1,4,5-trihydroxynaphthalene). This precursor is hydrolyzed and then rapidly oxidized to the toxic this compound upon exposure to air.

Experimental Protocols

Reconstructed Historical Isolation of "Nucin" (this compound) (c. 1856)

Objective: To isolate the active allelopathic compound from walnut husks.

Methodology:

-

Source Material: Green, unripe husks of the black walnut (Juglans nigra) were collected.

-

Extraction: The husks were crushed and macerated in a nonpolar organic solvent, likely diethyl ether or petroleum ether, to extract the lipophilic compounds. This would have been carried out at room temperature over an extended period.

-

Filtration: The solid plant material was separated from the solvent extract by filtration.

-

Solvent Evaporation: The ether extract was gently heated to evaporate the solvent, leaving a crude, colored residue.

-

Purification (Crystallization): The crude extract was likely purified by recrystallization. This would involve dissolving the residue in a minimal amount of a hot solvent (e.g., ethanol (B145695) or a hydrocarbon solvent) and allowing it to cool slowly. The "nucin" (this compound) would crystallize out as yellow needles, which could then be collected by filtration.

Reconstructed Historical Synthesis of this compound (Bernthsen and Semper, 1887)

The synthesis of this compound from naphthalene by Bernthsen and Semper was a significant achievement in confirming its structure. While the original detailed procedure is not readily accessible, the general approach would have involved the oxidation of a naphthalene derivative.

Objective: To synthesize 5-hydroxy-1,4-naphthoquinone from a naphthalene precursor.

Methodology:

-

Starting Material: A dihydroxynaphthalene, likely 1,5-dihydroxynaphthalene, would have been the starting material.

-

Oxidation: The dihydroxynaphthalene would be oxidized to the corresponding quinone. A common oxidizing agent of the era for such transformations was chromic acid (CrO₃) in acetic acid or sulfuric acid.

-

Reaction Conditions: The reaction would likely have been carried out by dissolving the dihydroxynaphthalene in a suitable solvent and adding the oxidizing agent, possibly with gentle heating.

-

Workup and Purification: After the reaction was complete, the product would be isolated by pouring the reaction mixture into water, which would precipitate the crude this compound. The crude product would then be collected by filtration and purified by recrystallization, likely from ethanol or acetic acid, to yield the characteristic yellow needles.

Modern Extraction of this compound from Walnut Husks

Modern methods for this compound extraction are more efficient and utilize a range of techniques to improve yield and purity.

Objective: To extract this compound from walnut husks for analytical or preparative purposes.

Methodology:

-

Source Material: Fresh or dried green husks of Juglans regia or Juglans nigra are used. The material is typically ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Maceration: The powdered husks are soaked in an organic solvent such as methanol, ethanol, chloroform (B151607), or aqueous acetone (B3395972) (e.g., 70% acetone) for a specified period (e.g., 24-48 hours) with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with a solvent like chloroform or hexane.

-

Ultrasound-Assisted Extraction (UAE): The sample is suspended in a solvent and subjected to ultrasonic waves to enhance extraction efficiency and reduce extraction time.

-

Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and plant material, accelerating the extraction process.

-

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Purification: The crude extract is further purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

Quantitative Data

The concentration of this compound varies significantly depending on the plant part, species, and season. Similarly, its biological activity is concentration-dependent.

Table 1: this compound Content in Various Parts of Walnut Trees

| Plant Part | Species | This compound Concentration (µg/g dry weight unless otherwise noted) | Reference |

| Green Husks | Juglans regia | 31,308 (mg/100g) | [4] |

| Leaves | Juglans regia | 12,289 (mg/100g) | [4] |

| Wood Chips | Juglans nigra | 65.50 ± 2.13 | [5] |

| Wood Chips | Juglans regia | 28.84 ± 1.54 | [5] |

| Shells | Juglans nigra | 0.45 ± 0.12 | [5] |

| Shells | Juglans regia | 0.74 – 1.70 | [5] |

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| LLC | Non-small cell lung cancer | 10.78 | 24 | [1] |

| A549 | Non-small cell lung cancer | 9.47 | 24 | [1] |

| OVCAR-3 | Ovarian cancer | 30 | Not specified | [2] |

| MCF-7 | Breast cancer | 11.99 | Not specified | [6] |

| Ishikawa | Endometrial cancer | 20.81 | Not specified |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways, primarily through the generation of reactive oxygen species (ROS) and inhibition of specific enzymes.

Induction of Apoptosis via the Mitochondrial Pathway

This compound is a potent inducer of apoptosis in various cancer cell lines. A primary mechanism is the generation of intracellular ROS, which triggers the mitochondrial-dependent apoptotic cascade.

Caption: this compound-induced mitochondrial apoptosis pathway.

This pathway involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.[6]

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.

Caption: Inhibition of the PI3K/Akt pathway by this compound.

The generation of ROS by this compound can lead to the downregulation of PI3K and its downstream effector Akt, thereby suppressing signals that promote cell survival and proliferation.[1]

Inhibition of Pin1

This compound is a known inhibitor of the peptidyl-prolyl cis-trans isomerase Pin1. Pin1 is overexpressed in many cancers and plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression and survival.

Caption: this compound inhibits Pin1, leading to cell cycle arrest.

By inhibiting Pin1, this compound can destabilize and inactivate several oncoproteins that are clients of Pin1, leading to cell cycle arrest and apoptosis.

Conclusion

The journey of this compound from an observable allelopathic phenomenon to a well-characterized molecule with significant biological activities illustrates the progression of natural product chemistry and pharmacology. Its history underscores the importance of observing natural phenomena as a starting point for scientific discovery. For contemporary researchers, this compound continues to be a valuable tool for studying cellular signaling pathways and a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides a foundational understanding of the historical context and technical aspects of this compound research, aiming to support and inspire future investigations into this fascinating natural product.

References

The Allelochemical Juglone: A Technical Guide to its Natural Sources, Distribution, and Analysis in the Juglandaceae Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of juglone (5-hydroxy-1,4-naphthoquinone), a potent allelochemical naturally occurring in the Juglandaceae family. This document details its distribution across various species and tissues, presents quantitative data, outlines experimental protocols for its analysis, and visualizes key biological and experimental pathways.

Natural Sources and Distribution of this compound

This compound is a characteristic secondary metabolite of the Juglandaceae family, which includes walnuts (Juglans spp.) and hickories (Carya spp.).[1][2] Its production serves as a defense mechanism, inhibiting the growth of competing plant species, a phenomenon known as allelopathy.[3][4]

This compound is found in virtually all parts of the producing plants, though its concentration varies significantly between species and tissues. The highest concentrations are typically found in the buds, nut hulls, and roots.[5][6] In contrast, leaves and stems generally contain lower quantities.[5] Black walnut (Juglans nigra) and butternut (Juglans cinerea) are recognized for producing the highest levels of this compound.[2] Other members of the family, such as the English or Persian walnut (Juglans regia) and various hickory species (Carya spp.), also produce this compound, but to a lesser extent.[2][6]

In plant tissues, this compound primarily exists in a non-toxic, colorless form as a glycoside of 1,4,5-trihydroxynaphthalene (α-hydrothis compound).[7][8] When these tissues are exposed to air or soil compounds, the hydrothis compound is oxidized into the toxic, colored form of this compound.[4][8]

Quantitative Distribution Data

The concentration of this compound has been quantified in various species and tissues within the Juglandaceae family. The following tables summarize these findings from multiple studies to provide a comparative overview.

Table 1: this compound Concentration in Different Tissues of Juglans Species

| Species | Cultivar(s) | Tissue | Concentration | Unit | Reference(s) |

| Juglans nigra | Not Specified | Leaves | 1.4 - 2.9 | mg/g DW | [7] |

| Juglans nigra | Not Specified | Wood Chips | 65.50 ± 2.13 | µg/g db | [9][10] |

| Juglans nigra | Not Specified | Shells | 0.45 ± 0.12 | µg/g db | [9][10] |

| Juglans regia | Chandler, Hartley, Howard | Shells | 0.74 - 1.70 | µg/g db | [9][10] |

| Juglans regia | Not Specified | Wood Chips | 28.84 ± 1.54 | µg/g db | [9][10] |

| Juglans regia | Germisara, Jupanesti, Franquette, Vina, Valcor | Green Husk | 20.56 - 42.78 (Avg: 31.308) | mg/100g | [11][12] |

| Juglans regia | Germisara, Jupanesti, Franquette, Vina, Valcor | Leaves | 5.42 - 22.82 (Avg: 12.289) | mg/100g | [11][12] |

| Juglans regia | Multiple | Leaves | 44.55 - 205.12 | mg/100g FW | [6] |

| Juglans regia | Multiple (Seasonal) | Leaves | 38.53 - 108.07 | mg/100g FW | [13] |

| Juglans regia | Not Specified | Leaves (Methanolic Extract) | 9.9 ± 0.2 | mg/100g | [8] |

| Juglans regia | Not Specified | Leaves (Infusion) | 1.3 ± 0.02 | mg/100g | [8] |

| Pterocarya fraxinifolia | Not Specified | Leaves (Seasonal) | 0.34 - 2.74 | g/100g DW | [3] |

| Pterocarya fraxinifolia | Not Specified | Hulls (May) | 0.44 | g/100g DW | [3] |

DW: Dry Weight, db: dry-based, FW: Fresh Weight

Table 2: this compound Concentration in Different Tissues of Carya Species

| Species | Tissue | Concentration | Unit | Reference(s) |

| Carya illinoensis 'Van Deman' | Leaflets (June) | ~0.35 | mg/g FW | [14] |

| Carya illinoensis 'Van Deman' | Nuts (September) | ~1.0 | mg/g FW | [14] |

| Carya illinoensis 'Van Deman' | Twigs | Low and consistent | mg/g FW | [14] |

| Carya illinoensis | Pollen | Very low | - | [14] |

| Carya ovata | Husks | Higher than leaflets | - | [14] |

| Carya ovata | Leaflets | Lower than husks | - | [14] |

| Carya ovata | Kernels | Very low | - | [14] |

Experimental Protocols for this compound Analysis

The extraction and quantification of this compound from plant tissues are critical for research and development. Various methods have been established, with High-Performance Liquid Chromatography (HPLC) being one of the most common and accurate.

General Experimental Workflow

The analysis of this compound from plant material typically follows a standardized workflow, from sample preparation to final quantification.

Detailed Protocol for this compound Extraction and HPLC Quantification

This protocol is a synthesized methodology based on common practices described in the literature.[3][6][15]

1. Sample Preparation:

-

Collect fresh plant material (e.g., leaves, husks).

-

Wash the material with distilled water to remove any surface contaminants.

-

For dry weight measurements, dry the material in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.

-

Grind the fresh or dried material into a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction:

-

Weigh a precise amount of the powdered plant material (e.g., 1-10 g).

-

Transfer the powder to a flask for solvent extraction. Common methods include:

-

Soxhlet Extraction: Extract with a suitable solvent (e.g., acetone, chloroform) for several hours (e.g., 2-4 hours).[16]

-

Maceration: Soak the material in a solvent (e.g., methanol) at room temperature for an extended period (e.g., 24 hours), often with agitation.[12]

-

Ultrasonic or Microwave-Assisted Extraction: Use ultrasound or microwave energy to enhance extraction efficiency with a solvent.[17][18]

-

-

After extraction, separate the liquid extract from the solid plant material by filtration or centrifugation.

-

Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a dry residue.

3. Purification (Optional):

-

For cleaner samples, a defatting step can be included. After an initial extraction (e.g., with acetone), the concentrate can be suspended in water and then partitioned with a non-polar solvent like petroleum ether to remove lipids before proceeding with a more polar solvent extraction for this compound (e.g., chloroform).[16]

4. HPLC Analysis:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in the mobile phase solvent. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation for Injection: Dissolve the dry extract residue in a precise volume of a suitable solvent, often the mobile phase itself (e.g., acetonitrile (B52724) or methanol).[3][16] Filter the solution through a syringe filter (e.g., 0.45 µm) before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) is common.[3][6]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: A UV-Vis or Diode-Array Detector (DAD) is used. This compound has a maximum absorbance around 420-423 nm, which is used for quantification.[14][19] Other wavelengths like 254 nm can also be monitored.[6]

-

Injection Volume: Typically 10-20 µL.

-

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard. Calculate the concentration of this compound in the sample by relating its peak area to the calibration curve generated from the standards.

Biosynthesis and Signaling Pathways

This compound Biosynthesis Pathway

The biosynthesis of this compound in members of the Juglandaceae family is understood to be linked to the phylloquinone (Vitamin K1) pathway.[5][11][20] The naphthalenoid ring of this compound is derived from 1,4-dihydroxy-2-naphthoic acid (DHNA), an intermediate in the phylloquinone pathway.[5][11] Early labeling studies showed that the benzene (B151609) ring of this compound originates from shikimate, while the quinone ring is derived from L-glutamate via the α-ketoglutarate pathway.[11][20]

Cellular Signaling Pathways Affected by this compound

As a potent bioactive molecule, this compound influences several key cellular signaling pathways, often through the induction of oxidative stress by generating reactive oxygen species (ROS).[1][21][22] This activity is central to its allelopathic effects and its potential pharmacological applications, such as in cancer research.

This compound has been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are involved in cellular responses to stress and can lead to apoptosis.[22] Conversely, it has been reported to suppress the Akt signaling pathway, which is crucial for cell survival and proliferation.[22]

This guide provides a foundational understanding of this compound's presence in the Juglandaceae family and the methodologies for its study. Further research into its complex interactions within ecosystems and its potential for drug development is warranted.

References

- 1. tandfonline.com [tandfonline.com]

- 2. jem-online.org [jem-online.org]

- 3. researchgate.net [researchgate.net]

- 4. A Summary of Extraction, Synthesis, Properties, and Potential Uses of this compound: A Literature Review | Journal of Ecosystems and Management [jem-online.org]

- 5. Item - Exploring the metabolic intersection of this compound and phylloquinone biosynthesis - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 6. HPLC determination of phenolic acids, flavonoids and this compound in walnut leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] HPLC determination of phenolic acids, flavonoids and this compound in walnut leaves. | Semantic Scholar [semanticscholar.org]

- 8. Determination of the this compound Content of Juglans regia Leaves by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Seasonal patterns of this compound in soil beneathJuglans nigra (black walnut) and influence ofJ. nigra on understory vegetation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The origin and biosynthesis of the naphthalenoid moiety of this compound in black walnut - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpcbs.com [ijpcbs.com]

- 15. mdpi.com [mdpi.com]

- 16. DETERMINATION OF this compound FROM LEAVES AND FRESH PEELS OF JUGLANS REGIA L. BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY [sid.ir]

- 17. Mechanochemistry assisted aqueous two-phase extraction: an efficient technique to extract high-purity this compound from the bark of Juglans mandshurica - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00132J [pubs.rsc.org]

- 18. scispace.com [scispace.com]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Allelochemical Properties and Mechanism of Action of Juglone

For Researchers, Scientists, and Drug Development Professionals

Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring allelochemical predominantly found in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra).[1][2] Its potent phytotoxic properties have been recognized for centuries, leading to the phenomenon known as "walnut wilt," where susceptible plants growing in proximity to walnut trees exhibit stunted growth, wilting, and eventual death.[2][3] Beyond its role in plant-plant interactions, this compound has garnered significant interest in the scientific community for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making it a molecule of interest for drug development.[2][4] This technical guide provides a comprehensive overview of the allelochemical properties of this compound, its multifaceted mechanism of action, and detailed experimental protocols for its study.

Allelochemical Properties of this compound

This compound is a classic example of an allelochemical, a compound produced by an organism that influences the growth, survival, and reproduction of other organisms. In walnut trees, this compound is present in a non-toxic, colorless form called hydrothis compound, which is found in the leaves, roots, husks, and bark.[1][5] When exposed to air or soil, hydrothis compound is oxidized into the toxic, colored form of this compound.[1][5] This compound can then be washed into the soil by rain or released from decaying plant material, where it exerts its effects on neighboring plants.[6][7]

The primary allelopathic effect of this compound is the inhibition of germination and growth of susceptible plant species.[1] It has been shown to interfere with essential plant physiological processes, including photosynthesis, respiration, and water uptake.[1][8] The sensitivity to this compound varies significantly among plant species, with some, like tomato and apple, being highly susceptible, while others, such as certain maples and oaks, exhibit tolerance.[1]

Quantitative Data on this compound's Biological Activity

The biological effects of this compound are concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentrations (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Human Breast Cancer | 11.99 | [9] |

| SGC-7901 | Human Gastric Cancer | 36.51 (24h), 25.37 (48h) | [10] |

| LLC | Mouse Lewis Lung Cancer | 10.78 (24h) | [11] |

| A549 | Human Non-small Cell Lung Cancer | 9.47 (24h) | [11] |

| Ishikawa | Human Endometrial Cancer | 20.81 | [12] |

| OVCAR-3 | Ovarian Cancer | 30 | [2] |

Table 2: Allelopathic Effects of this compound on Plants

| Plant Species | Effect | This compound Concentration | Reference |

| Tomato & Alfalfa | Inhibition of germination and seedling growth | Contact with walnut roots | [1] |

| Pinus strobus | Seedling growth inhibition | 10⁻⁷ M | [13] |

| Larix leptolepis, Picea abies, Pinus sylvestris | Injury to seedlings | 10⁻⁵ M | [13] |

| Field Poppy | Lethal effect | 5.74 mM | [14] |

| Corn & Soybean | Reduction in relative growth rate | 10⁻⁴ M | [15] |

Table 3: Enzyme Inhibition by this compound

| Enzyme | Source | IC50 Value (µM) | Reference |

| Cystathionine γ-synthase (HpCGS) | Helicobacter pylori | 7.0 ± 0.7 | [16] |

| Malonyl-CoA:acyl carrier protein transacylase (HpFabD) | Helicobacter pylori | 20 ± 1 | [16] |

| β-hydroxyacyl-ACP dehydratase (HpFabZ) | Helicobacter pylori | 30 ± 4 | [16] |

| ChaC1 | Human | 8.7 | [17] |

Mechanism of Action

This compound exerts its biological effects through a variety of mechanisms, primarily centered around the induction of oxidative stress, inhibition of key enzymes, and modulation of cellular signaling pathways.

Induction of Oxidative Stress

A primary mechanism of this compound's toxicity is its ability to act as a redox cycling agent.[4][18][19] This process involves the reduction of the this compound molecule to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻).[12] These radicals can further generate other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH⁻).[12] The resulting oxidative stress leads to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering cell death.[4]

Enzyme Inhibition

This compound is a known inhibitor of various enzymes, which contributes to its toxicity.[1] Its high electrophilicity allows it to react with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins, leading to irreversible enzyme inhibition.[6] One of the most well-studied targets is peptidyl-prolyl cis/trans isomerase (Pin1), an enzyme involved in regulating protein phosphorylation and cell signaling.[4][18][19] Inhibition of Pin1 by this compound has been implicated in various cellular processes and diseases.[4][18] this compound has also been shown to inhibit enzymes crucial for bacterial survival, such as those in Helicobacter pylori.[16]

Modulation of Signaling Pathways

This compound significantly impacts several key cellular signaling pathways, often leading to the induction of apoptosis (programmed cell death).

a. Apoptosis Induction via the Mitochondrial Pathway:

This compound can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[9][10] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3, a key executioner of apoptosis.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]

- 3. The origin and biosynthesis of the naphthalenoid moiety of this compound in black walnut - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agricultural Uses of this compound: Opportunities and Challenges | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Is this compound really the only allelochemical in J. regia affecting plant growth and seed germination? [actahort.org]

- 8. Plant, Soil and Environment: The allelopathic effects of this compound and walnut leaf extracts on yield, growth, chemical and PNE compositions of strawberry cv. Fern [pse.agriculturejournals.cz]

- 9. Mechanism of this compound-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-induced apoptosis in human gastric cancer SGC-7901 cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. allelopathyjournal.com [allelopathyjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. This compound in Oxidative Stress and Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Toxicological Profile and Environmental Impact of Juglone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring allelochemical predominantly found in plants of the Juglandaceae family, such as the black walnut (Juglans nigra). This document details its toxicological profile, mechanisms of action, and significant environmental impact, supported by quantitative data, experimental protocols, and pathway visualizations.

Toxicological Profile of this compound

This compound exhibits a broad spectrum of biological activities, which are primarily attributed to its chemical structure as a naphthoquinone. Its toxicity is a double-edged sword, showing potent cytotoxic effects against various cell types, including cancer cells, while also posing a risk to non-target organisms.

Mechanism of Action

The toxicity of this compound is multifaceted and involves several key molecular mechanisms:

-

Generation of Reactive Oxygen Species (ROS): A primary mechanism of this compound's cytotoxicity is its ability to undergo redox cycling.[1][2] Within the cell, this compound can be reduced to a semiquinone radical by enzymes like NADPH-cytochrome P450 reductase.[3] This semiquinone then reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion radical in the process. This cycle repeats, leading to a significant accumulation of ROS, including superoxide and hydrogen peroxide, which causes oxidative damage to cellular components like lipids, proteins, and DNA.[1][3][4]

-

Glutathione (B108866) Depletion: this compound can act as an electrophile and form covalent adducts with nucleophiles, particularly the thiol group of glutathione (GSH), a critical intracellular antioxidant.[1] This arylation of GSH leads to its depletion, compromising the cell's antioxidant defense system and rendering it more susceptible to oxidative damage.[1][5]

-

Enzyme Inhibition: this compound is known to inhibit various enzymes essential for metabolic function. It acts as a respiration inhibitor by affecting mitochondrial functions.[6][7] Furthermore, it is a well-documented inhibitor of peptidyl-prolyl cis/trans isomerase (Pin1), an enzyme involved in regulating protein phosphorylation and cell signaling, with implications in diseases like Alzheimer's and cancer.[1][2] It can also inhibit enzymes like RNA polymerase and H+-ATPase.[3][8]

-

Induction of Apoptosis and Necrosis: At the cellular level, this compound-induced oxidative stress and mitochondrial dysfunction trigger programmed cell death (apoptosis).[9][10] It can modulate the expression of apoptosis-related proteins, such as increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from mitochondria and the activation of caspases.[11][12] At higher concentrations, it can also induce necrosis, a form of cell death resulting from membrane damage.[4]

Signaling Pathway Modulation

This compound significantly influences key cellular signaling pathways, often as a consequence of ROS production.

-

PI3K/Akt Pathway: Studies have shown that this compound can trigger apoptosis in cancer cells by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11] This pathway is crucial for cell survival and proliferation, and its inhibition by this compound promotes cell death.

-

MAPK Pathway: this compound has been reported to activate Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, in various cell types.[1] The activation of these pathways, often dependent on ROS production, can lead to the induction of apoptosis.[1]

Figure 1: Simplified signaling pathway of this compound's cytotoxic mechanisms.

Cytotoxicity Data

This compound demonstrates potent cytotoxic activity against a wide range of cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell type and exposure time.

| Cell Line | Cell Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| Cancer Cells | ||||

| A549 | Human Non-Small Cell Lung Cancer | 9.47 ± 1.02 | 24 | [11] |

| LLC | Mouse Lewis Lung Cancer | 10.78 ± 0.98 | 24 | [11] |

| MIA PaCa-2 | Human Pancreatic Cancer | 5.27 | 24 | [13] |

| OVCAR-3 | Human Ovarian Cancer | 30 | Not Specified | [9] |

| BxPC-3 | Human Pancreatic Cancer | ~21 | Not Specified | [12] |

| PANC-1 | Human Pancreatic Cancer | ~21 | Not Specified | [12] |

| HepG-2 | Human Liver Cancer | < 22.38 | Not Specified | [9] |

| LNCaP | Human Prostate Cancer | 13.8 - 32.2 | 24 | [12] |

| Normal Cells | ||||

| L929 | Mouse Fibroblast | 290 | 24 | [14] |

| L929 | Mouse Fibroblast | 60 | 48 | [14] |

| SV40 | Human Normal Ovarian Cells | 100 | Not Specified | [9] |

Genotoxicity

This compound has been shown to possess genotoxic potential. Studies using the micronucleus assay on melanoma cells indicated that this compound can induce cytogenetic damage in a dose-dependent manner.[4] This clastogenic action, leading to chromosome breaks or loss, contributes to its overall cytotoxicity.[4]

Environmental Impact and Fate

This compound is a potent allelochemical, playing a significant role in the ecology of walnut trees by suppressing the growth of competing plant species.[15] Its release into the environment has broader ecotoxicological implications.

Allelopathy

The primary environmental role of this compound is allelopathy.[6] It is released from all parts of the walnut tree, including roots, leaves, and fruit husks.[7][8] In the plant, it exists primarily as a non-toxic, colorless precursor, hydrothis compound, which oxidizes to the toxic this compound form upon exposure to air.[6][8]

-

Mechanism of Allelopathic Action: this compound inhibits plant growth by interfering with key physiological processes such as photosynthesis, mitochondrial respiration, and water and nutrient uptake.[6][7] It can also induce oxidative stress in plant cells.[8][16]

-

Sensitive and Tolerant Species: The sensitivity to this compound varies greatly among plant species.

Ecotoxicity

This compound's toxicity extends beyond plants to other organisms in terrestrial and aquatic ecosystems.

| Organism Type | Species | Effect | Concentration | Reference |

| Fish | Rainbow Trout, Goldfish, Catfish (9 species total) | Highly Toxic | 27 - 88 ppb (96-h LC₅₀) | [9] |

| Aquatic Invertebrates | Daphnia magna | Toxic | Toxicity enhanced at pH ≤ 6.7 | [9][19] |

| Aquatic Microorganisms | Vibrio fischeri | Toxic | As low as 0.005 mg/L | [9] |

| Phytoplankton | Growth Inhibition | As low as 0.1 mg/L | [9] | |

| Freshwater Algae (5 species) | Growth Inhibition | 10⁻⁴ M to 10⁻³ M | [20] | |

| Soil Microorganisms | Bacteria (Gram +/-), Fungi, Actinomycetes | Growth Inhibition | Not specified | [9] |

| Frankia spp., Rhizobium | Growth Inhibition | Not specified | [8] | |

| Insects | Various Herbivores | Highly Toxic, Antifeedant, Repellent | Not specified | [6][8] |

Environmental Fate and Degradation

The persistence and impact of this compound in the environment are governed by its degradation pathways.

-

Release: this compound is released into the soil via root exudation, leaching from fallen leaves and husks, and volatilization.[8][21]

-

Soil Dynamics: this compound has low water solubility and does not move far in the soil.[7] It is more tightly bound to soils with higher clay and organic matter content.[22]

-

Degradation: this compound is susceptible to both biotic and abiotic degradation.

-

Biotic Degradation: Certain soil bacteria, such as Pseudomonas putida J1, can metabolize this compound and use it as a sole source of carbon and energy.[6][23] This microbial activity significantly reduces its concentration in well-aerated soils.[6][22]

-

Abiotic Degradation: this compound is light-sensitive and can photodegrade.[8] It also breaks down when exposed to air and water. Composting of walnut leaves or wood chips for several weeks to months can effectively degrade the toxin to safe levels.[24] The half-life in saline waters is reported to be between 5 and 30 hours.[19]

-

Figure 2: Environmental release, fate, and impact cycle of this compound.

Key Experimental Protocols

This section outlines common methodologies used to investigate the toxicological and environmental effects of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Culture: Plate cells (e.g., A549, L929) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound (and a vehicle control) for specific time periods (e.g., 24, 48, 72 hours).[11]

-

MTT Incubation: After treatment, add MTT solution to each well and incubate for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control. Plot a dose-response curve to determine the IC₅₀ value.[13]

Intracellular ROS Detection: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

-

Cell Preparation: Treat cells with this compound as described in the cytotoxicity protocol.

-

Probe Loading: After treatment, wash the cells and incubate them with DCFH-DA solution in the dark.[4] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

ROS Reaction: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10]

-

Detection: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[4]

-

Analysis: Quantify the increase in fluorescence relative to control cells to determine the level of ROS production.

Allelopathy Bioassay: Seed Germination and Seedling Growth

This protocol assesses the phytotoxic effects of this compound on plants.

-

Preparation: Prepare different concentrations of this compound solution (e.g., 0.01 mM to 1 mM) in distilled water or a suitable buffer.[25]

-

Seed Sterilization: Surface-sterilize seeds of the target plant species to prevent microbial contamination.

-

Germination Test: Place a set number of seeds on filter paper in sterile petri dishes. Moisten the filter paper with a specific volume of the respective this compound solution or a control solution.

-

Incubation: Incubate the petri dishes in a controlled environment (e.g., growth chamber with defined light and temperature) for a set period (e.g., 7-14 days).

-

Data Collection:

-

Analysis: Compare the germination percentage, seedling length, and biomass of the treated groups to the control group to quantify the inhibitory or stimulatory effects of this compound.

Figure 3: General experimental workflow for an allelopathy bioassay.

References

- 1. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in Oxidative Stress and Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jem-online.org [jem-online.org]

- 4. This compound, a naphthoquinone from walnut, exerts cytotoxic and genotoxic effects against cultured melanoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on Neutrophil Degranulation and Myeloperoxidase Activity Related to Equine Laminitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. extension.purdue.edu [extension.purdue.edu]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]

- 10. Induction of Oxidative Stress and Mitochondrial Dysfunction by this compound Affects the Development of Bovine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Products to Fight Cancer: A Focus on Juglans regia | MDPI [mdpi.com]

- 13. Cytotoxicity of this compound and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic and Mutagenic Potential of this compound: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thamesriver.on.ca [thamesriver.on.ca]

- 16. researchgate.net [researchgate.net]

- 17. How this compound From Certain Plants Can Be Toxic to Your Garden [thespruce.com]

- 18. grownextgen.org [grownextgen.org]

- 19. researchgate.net [researchgate.net]

- 20. Effect of this compound on freshwater algal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 22. gardenmyths.com [gardenmyths.com]

- 23. Degradation of this compound by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. March 15, 2014 | New Mexico State University | BE BOLD. Shape the Future. [swyg.nmsu.edu]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. researchgate.net [researchgate.net]

The Pharmacological Potential and Traditional Medicinal Uses of Juglone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract